molecular formula C18H16N4O2S B2841794 N-(4-acetamidophenyl)-2-(quinazolin-4-ylthio)acetamide CAS No. 852366-74-6

N-(4-acetamidophenyl)-2-(quinazolin-4-ylthio)acetamide

Cat. No. B2841794
CAS RN: 852366-74-6
M. Wt: 352.41
InChI Key: JZWRBMABUIGWFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetamidophenyl)-2-(quinazolin-4-ylthio)acetamide, also known as AQ-RA 741, is a bioactive compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. AQ-RA 741 belongs to the class of quinazoline-based compounds, which have been reported to exhibit a wide range of biological activities.

Scientific Research Applications

Antitumor Activity

A novel series of compounds including 2-(3-phenethyl-4(3H)quinazolin-2-ylthio)-N-substituted anilide and substituted phenyl 2-(3-phenethyl-4(3H) quinazolin-2-ylthio)acetate were synthesized and evaluated for their in-vitro antitumor activity. One compound demonstrated broad-spectrum antitumor activity, significantly more active than the known drug 5-FU, against various cancer types including renal, colon, non-small cell lung, breast, ovarian, and melanoma cancer through a docking study into ATP binding site of EGFR-TK (Ibrahim A. Al-Suwaidan et al., 2013).

H1-Antihistaminic Agents

Research on novel 3-(phenyl)-2-(3-substituted propylthio) quinazolin-4-(3H)-ones has shown significant in vivo H1-antihistaminic activity, outperforming the standard chlorpheniramine maleate in protecting animals from histamine-induced bronchospasm. This suggests the potential of developing new classes of H1-antihistaminic agents (V. Alagarsamy & P. Parthiban, 2014).

Histamine H4 Receptor Inverse Agonists

A scaffold hopping exercise led to the identification and optimization of a series of quinazoline-containing compounds as potent human H4 receptor inverse agonists. This research has implications for developing treatments with anti-inflammatory properties, suggesting a novel class of dual action H1R/H4R ligands for therapeutic benefits (R. Smits et al., 2008).

Dual EGFR/HER2 Inhibitors

A study on benzo[g]quinazolin benzenesulfonamide derivatives as dual EGFR/HER2 inhibitors showed high activity against A549 lung cancer cell line and marked inhibitory effect on EGFR tyrosine kinase enzyme. The apoptotic effect of potent compounds increased the level of caspases-3, indicating their potential as anticancer agents through EGFR and HER2 inhibition (M. Alsaid et al., 2017).

Antimicrobial Activity

Novel N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides exhibited significant antimicrobial activity against a range of bacteria and fungi. This work contributes to the search for new effective antimicrobial agents, highlighting the potential of these compounds in treating microbial infections (L. Antypenko et al., 2017).

properties

IUPAC Name

N-(4-acetamidophenyl)-2-quinazolin-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c1-12(23)21-13-6-8-14(9-7-13)22-17(24)10-25-18-15-4-2-3-5-16(15)19-11-20-18/h2-9,11H,10H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWRBMABUIGWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-2-(quinazolin-4-ylthio)acetamide

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